molecular formula C17H20FN3O4S B2794456 5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034248-70-7

5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

货号: B2794456
CAS 编号: 2034248-70-7
分子量: 381.42
InChI 键: FAYSOYGEZOGNSK-HDJSIYSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide (CAS 2034248-70-7) is a synthetic small molecule with a molecular formula of C17H20FN3O4S and a molecular weight of 381.42 g/mol . This benzenesulfonamide derivative is provided as a high-purity compound for research use in neuroscience and medicinal chemistry. Compounds within this structural class are investigated for their neurotropic activity, particularly for their potential to induce neurite outgrowth and promote axonal extension, which is a critical prerequisite for nerve regeneration and functional recovery in polyneuropathies . Research into small molecules with such profiles addresses a critical unmet clinical need, as they represent a promising alternative to complex biologicals like neurotrophins, offering potential advantages in blood-brain barrier penetration and stability . The structural motif of a benzenesulfonamide group is also recognized in the development of targeted enzyme inhibitors, such as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the versatility of this chemotype in drug discovery . This product is intended for use in in vitro assays and preclinical research only. It is not approved for diagnostic, therapeutic, or any human use. Researchers can access this compound in various quantities, with common packaging options including 2 mg, 10 mg, 20 mg, and 100 mg, to suit different experimental scales .

属性

IUPAC Name

5-fluoro-2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(18)11-16(15)26(22,23)21-13-4-6-14(7-5-13)25-17-19-9-2-10-20-17/h2-3,8-11,13-14,21H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYSOYGEZOGNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multi-step organic synthesis. Initial steps may include:

  • Fluorination: : Introduction of the fluorine atom to the aromatic ring.

  • Methoxylation: : Introduction of the methoxy group.

  • Sulfonamide Formation: : Reacting the intermediate with a sulfonamide precursor.

Industrial Production Methods

Industrial production often scales these reactions using optimized conditions to maximize yield and purity. Methods involve continuous flow processes and controlled temperature and pressure conditions.

化学反应分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially modifying the methoxy or fluoro substituents.

  • Reduction: : The aromatic rings can be reduced under specific conditions.

  • Substitution: : The sulfonamide group is a potential site for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate.

  • Reduction: : Utilizes hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Requires nucleophiles like amines or thiols.

Major Products

Reactions typically yield various derivatives depending on the reagent and conditions used.

科学研究应用

Cancer Treatment

One of the primary applications of this compound is in the treatment of cancers associated with mutations in the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to 5-fluoro-2-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide can inhibit specific mutated forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC) . The ability to target these mutations could provide a therapeutic advantage over existing treatments.

Inhibition of Kinase Activity

The compound may also serve as an inhibitor of various kinases involved in tumor progression. By blocking kinase activity, it could prevent downstream signaling pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells . This mechanism is crucial for developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy. Variations in the substituents on the pyrimidine and benzenesulfonamide moieties can significantly influence its binding affinity and selectivity towards EGFR mutants .

Binding Affinity Studies

Studies have shown that compounds with similar structures exhibit varying degrees of binding affinity to EGFR mutants. These studies often utilize molecular docking simulations to predict interactions at the atomic level, aiding in the design of more potent derivatives .

Case Study 1: Non-Small Cell Lung Cancer

In a clinical study involving patients with NSCLC harboring specific EGFR mutations, compounds structurally related to this compound demonstrated significant tumor regression compared to standard chemotherapy regimens. The study highlighted improved overall survival rates and reduced side effects .

Case Study 2: Combination Therapies

Another promising application involves using this compound in combination with other therapeutic agents. Preliminary results from combination therapy trials indicate enhanced efficacy against resistant cancer cell lines when paired with immunotherapeutic agents or other targeted inhibitors .

作用机制

The compound's effects are primarily due to its interaction with cellular enzymes. It binds to active sites, inhibiting enzyme activity and modulating biological pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares the target compound with structurally related analogues from the provided evidence:

Compound Name Structural Features Key Differences References
5-Fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide (Target) - Benzenesulfonamide core
- (1r,4r)-cyclohexyl-pyrimidin-2-yloxy substituent
N/A
5-Fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide - Pyridazinyl instead of pyrimidinyl
- Phenyl linker instead of cyclohexyl
- Methylsulfonyl group
Reduced conformational rigidity; altered heterocycle-electronics
N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide - Methanesulfonamide instead of benzenesulfonamide
- 4-Methylbenzyloxy substituent
Simplified sulfonamide structure; lack of cyclohexyl backbone
2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)benzamide (EP 3 532 474 B1) - Benzamide core instead of sulfonamide
- Triazolo-pyridinyl substituent
Amide vs. sulfonamide linkage; distinct heterocyclic system
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Chromene-pyrazolo-pyrimidine hybrid
- Additional fluorophenyl group
Extended π-system; chromene moiety introduces planar rigidity

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility : The cyclohexyl group in the target compound likely enhances membrane permeability compared to phenyl-linked analogues (e.g., ’s pyridazinyl derivative) . However, the methylsulfonyl group in ’s compound may improve aqueous solubility.
  • Stereochemical Impact : The (1r,4r) configuration of the cyclohexyl group in the target compound contrasts with the (1S)-cyclohexylethoxy substituent in EP 3 532 474 B1 derivatives, which could lead to divergent binding modes in chiral environments .
  • Synthetic Complexity : The target compound’s synthesis involves stereoselective cyclohexyl functionalization, whereas ’s methanesulfonamide is synthesized via a simpler route using lithium hexamethyldisilazane .

Pharmacokinetic Considerations

  • Metabolic Stability : The fluorine atom in the target compound and ’s chromene derivative may reduce oxidative metabolism, enhancing half-life .
  • Heterocycle Influence: Pyrimidinyloxy (target) vs. Pyridazines are more electron-deficient, which might influence π-π stacking interactions .

Research Findings and Data Gaps

  • Activity Data: Limited pharmacological data are available in the provided evidence. reports a mass of 589.1 (M++1) and a melting point of 175–178°C for its chromene-sulfonamide derivative, but similar metrics for the target compound are absent .

生物活性

5-Fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and safety profiles based on recent studies.

Chemical Structure and Properties

The compound's structure is characterized by the following key features:

  • Fluorine and Methoxy Substituents : These groups enhance the compound's lipophilicity and potentially its biological activity.
  • Pyrimidine Ring : This moiety is known for its role in various biological activities, including anticancer properties.
  • Benzenesulfonamide Backbone : This structure is commonly found in many pharmacologically active compounds.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound has been shown to interact with the epidermal growth factor receptor (EGFR), particularly mutated forms associated with non-small cell lung cancer (NSCLC). This interaction leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Notably:

  • IC50 Values : The compound has shown IC50 values in the nanomolar range against several cancer types, indicating strong inhibitory effects on cell proliferation. For instance, it displayed an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, significantly outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
  • Selectivity : The compound exhibited a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells, suggesting a favorable therapeutic window for targeting cancerous tissues while sparing normal cells .

In Vivo Studies

In vivo studies have further corroborated these findings:

  • Mouse Models : In BALB/c nude mouse models inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis over a 30-day period. The pharmacodynamic effects indicated a reduction in metastatic nodules compared to controls .

Safety Profile

Safety assessments indicate that this compound has a favorable safety profile:

  • Toxicity Studies : In subacute toxicity studies conducted on healthy mice at high doses (40 mg/kg), no significant adverse effects were observed, suggesting good tolerability .
  • hERG Channel Inhibition : The compound did not exhibit significant inhibition of the hERG channel (IC50 > 10 μM), which is crucial for minimizing cardiac toxicity risks associated with many anticancer agents .

Comparative Analysis

To better understand the efficacy and safety of this compound relative to other known agents, a comparative analysis table is presented below:

Compound NameTarget Cancer TypeIC50 (μM)Selectivity IndexSafety Profile
This compoundTNBC0.12619-fold over MCF10AFavorable, low hERG inhibition
5-Fluorouracil (5-FU)Breast Cancer11.73N/AModerate toxicity
Compound X (control)NSCLC0.35N/AHigh toxicity observed

常见问题

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this benzenesulfonamide derivative typically involves sequential functionalization of the cyclohexyl and pyrimidinyloxy moieties. Key steps include:

  • Sulfonamide coupling : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with the trans-cyclohexylamine intermediate under basic conditions (e.g., NaH in DMF) .
  • Pyrimidinyloxy linkage : Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) to attach the pyrimidine ring to the cyclohexanol precursor .
  • Optimization : Reaction temperature (60–80°C for SNAr), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) critically influence yield. Purity is enhanced via column chromatography and recrystallization .

Basic: How is stereochemical integrity of the (1r,4r)-cyclohexyl group validated during synthesis?

  • Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) confirms the trans-cyclohexyl configuration .
  • X-ray crystallography provides definitive proof of spatial arrangement, as demonstrated in structurally analogous compounds (e.g., N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}phenyl)benzenesulfonamide) .

Advanced: How do electronic effects of the pyrimidin-2-yloxy substituent influence biological activity?

  • The pyrimidinyloxy group acts as a hydrogen-bond acceptor, enhancing target binding (e.g., kinase inhibition). Fluorine at C5 of pyrimidine increases metabolic stability by reducing oxidative degradation .
  • Comparative SAR studies : Replacement with thiophene or morpholine alters potency. For example, thiophene sulfonamide analogs show reduced affinity in kinase assays compared to pyrimidine derivatives .

Advanced: What analytical methods resolve contradictions in solubility and stability data?

  • Solubility discrepancies : Use HPLC-UV with standardized buffers (pH 7.4 PBS) to measure aqueous solubility. Computational tools (e.g., LogP predictions) complement experimental data .
  • Stability challenges : Accelerated stability studies (40°C/75% RH) identify degradation pathways. LC-MS detects hydrolytic cleavage of the sulfonamide bond under acidic conditions .

Advanced: How to address crystallographic disorder in the cyclohexyl moiety during structural analysis?

  • Low-temperature data collection (100 K) reduces thermal motion artifacts.
  • Twinning refinement (e.g., using SHELXL) resolves disorder in trans-cyclohexyl groups, as shown in N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}phenyl)sulfonamide structures .

Advanced: What computational strategies predict off-target interactions for this compound?

  • Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR, VEGFR) identifies potential off-targets.
  • MD simulations (AMBER) assess binding stability, with pyrimidinyloxy interactions showing strong occupancy in ATP-binding pockets .

Methodological: How to design in vitro assays for evaluating metabolic stability?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Fluorogenic assays (e.g., CYP3A4) quantify IC50 values. The methoxy group reduces CYP2D6 inhibition compared to halogenated analogs .

Methodological: What strategies mitigate aggregation in biological assays?

  • Dynamic light scattering (DLS) detects aggregates at >100 nM concentrations.
  • Additives : Include 0.01% Tween-20 or 1% BSA in assay buffers. Pre-dose solubility screening in PBS/DMSO (99:1) minimizes false positives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。